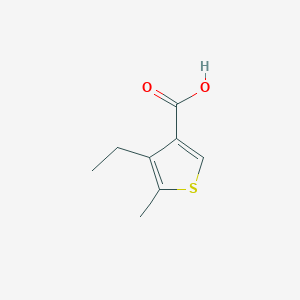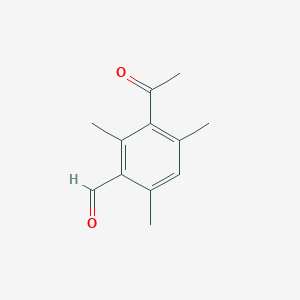![molecular formula C12H19NO B1273424 N-[2-(4-methoxyphenyl)ethyl]propan-2-amine CAS No. 884497-51-2](/img/structure/B1273424.png)
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-methoxyphenyl)ethyl]propan-2-amine” is a chemical compound with the CAS Number: 884497-51-2 . Its IUPAC name is N-[2-(4-methoxyphenyl)ethyl]-2-propanamine . The molecular weight of this compound is 193.29 .
Molecular Structure Analysis
The InChI code for “N-[2-(4-methoxyphenyl)ethyl]propan-2-amine” is 1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[2-(4-methoxyphenyl)ethyl]propan-2-amine” has a molecular weight of 193.28 g/mol . Other physical and chemical properties such as boiling point and density are not available in the search results.Aplicaciones Científicas De Investigación
Perovskite Solar Cell Applications
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine derivatives have been used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These organic small molecules play a significant role in PSCs, helping to extract holes from perovskite to metal electrodes, thus reducing non-radiative recombination at the interface and achieving high efficiency of devices .
Design of Conjugated π-Bridge Units
The compound has been used in the design of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs. These designs have shown better properties with good stability and high hole mobility compared with the parent compounds .
Synthesis of Other Organic Compounds
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is used as a precursor for the synthesis of other organic compounds through the alkylation reaction .
Asymmetric Amination of Ketone Substrates
The compound has been used in ω-transaminase-mediated asymmetric amination of a ketone substrate. This process has immense potential to synthesize chiral amine pharmaceuticals and precursors .
Development of Robust ω-Transaminases
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine has been used in the development of robust ω-transaminases with high tolerance towards substrates and isopropylamine .
Synthesis of Chiral Amines
The compound has been used in the synthesis of chiral amines. After systematic optimization of the reaction parameters, including the substrate loading, reaction temperature, IPA dosage, and pyridoxal-5′-phosphate (PLP) concentration in the amination process, up to 0.75 M 1-Boc-3-piperidone (2t) (150 g L−1) and 1-Boc-3-pyrrolidone (2s) (139 g L−1) were efficiently converted to the corresponding chiral amines with ee values of >99.9% in 12 h .
Mecanismo De Acción
Target of Action
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, also known as N-(4-Methoxyphenethyl)isopropylamine, primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
N-(4-Methoxyphenethyl)isopropylamine interacts with its target by inhibiting the action of monoamine oxidase. This enzyme is responsible for the deamination of both tyramine and tryptamine . By inhibiting this enzyme, N-(4-Methoxyphenethyl)isopropylamine can increase the levels of these monoamines in the body.
Biochemical Pathways
The primary biochemical pathway affected by N-(4-Methoxyphenethyl)isopropylamine is the monoamine pathway . By inhibiting monoamine oxidase, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the body. This can have downstream effects on various physiological processes, including mood regulation and response to stress.
Pharmacokinetics
Based on general principles of pharmacokinetics , we can infer that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its chemical structure, route of administration, and the individual’s metabolic rate
Result of Action
The molecular and cellular effects of N-(4-Methoxyphenethyl)isopropylamine’s action primarily involve an increase in the levels of monoamines in the body. This can lead to changes in neurotransmission and potentially influence various physiological processes, including mood and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Methoxyphenethyl)isopropylamine. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially influence the compound’s efficacy through drug-drug interactions .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDGSSUOBSVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392944 |
Source


|
| Record name | N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
CAS RN |
884497-51-2 |
Source


|
| Record name | 4-Methoxy-N-(1-methylethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)



![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)





![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
